Nifedipine d4

Metabolite Identification Mass Shift Defect Filtering Stable Isotope Tracing

Nifedipine d4 is a deuterated (2-nitrophenyl-d4) internal standard essential for accurate nifedipine quantification by LC-MS/MS. Its +4 Da mass shift ensures co-elution with native analyte, correcting ion suppression and matrix effects that unlabeled analogs cannot. This delivers robust precision for bioequivalence studies, CYP3A4 DDI investigations, and metabolite profiling workflows shown to achieve 71.0% true-positive metabolite discovery. Intended for research use; not for diagnostic or therapeutic applications.

Molecular Formula C17H18N2O6
Molecular Weight 350.36 g/mol
CAS No. 1219798-99-8
Cat. No. B1421545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNifedipine d4
CAS1219798-99-8
Molecular FormulaC17H18N2O6
Molecular Weight350.36 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3/i5D,6D,7D,8D
InChIKeyHYIMSNHJOBLJNT-KDWZCNHSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.005 g / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nifedipine d4 (CAS 1219798-99-8): A Deuterium-Labeled Internal Standard for Precise Dihydropyridine Quantification


Nifedipine d4 (CAS 1219798-99-8) is a stable isotope-labeled analog of the calcium channel blocker nifedipine, belonging to the dihydropyridine class . It is specifically deuterated at the 2-nitrophenyl ring, resulting in a molecular mass increase of 4 Da to 350.36 g/mol . This compound is designed for analytical chemistry applications and serves as an internal standard for the accurate quantification of nifedipine in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS) . It is intended for research purposes only and is not for diagnostic or therapeutic use .

Why Nifedipine d4 Cannot Be Substituted with Unlabeled Nifedipine or Other Analogs in Quantitative Bioanalysis


Substituting Nifedipine d4 with unlabeled nifedipine or non-isotopic analogs in quantitative LC-MS/MS workflows compromises data integrity due to fundamental analytical requirements. The use of a stable isotope-labeled internal standard (SIL-IS) is a critical practice for correcting matrix effects and ion suppression, which are common in biological samples and can lead to significant quantification errors [1]. Nifedipine d4, with its +4 Da mass shift, co-elutes with the target analyte, nifedipine, thereby tracking its exact ionization efficiency and recovery through the entire analytical process [2]. Substituting with an unlabeled analog or a non-co-eluting compound like acetaminophen or nitrendipine, which have been used as internal standards, fails to correct for these analyte-specific variations, resulting in compromised accuracy, precision, and method robustness [3].

Nifedipine d4 (CAS 1219798-99-8): Quantifiable Differentiation Evidence for Analytical Method Selection


Enhanced True-Positive Rate in Untargeted Metabolite Profiling Workflows

In untargeted metabolite profiling of nifedipine, the use of Nifedipine d4 (D4-NIF) as a stable isotope tracer in a modified two-dose-difference workflow substantially improves the true-positive discovery rate compared to the original method. The modified workflow, which incorporates a mass shift defect filter, more than doubled the true-positive rate from 36.9% to 71.0% in a coincubation setup [1]. This improvement was achieved without sacrificing metabolite coverage.

Metabolite Identification Mass Shift Defect Filtering Stable Isotope Tracing Drug Metabolism

Method Performance Validation with a SIL-IS Compared to Non-Isotopic Internal Standards

While a direct head-to-head study comparing Nifedipine d4 to a non-isotopic internal standard for nifedipine is not available, cross-study comparison of method validation data illustrates the analytical advantage of using a stable isotope-labeled internal standard (SIL-IS). A 2013 study using acetaminophen as an internal standard for nifedipine reported intra- and inter-day precision of <15% and accuracy (RE) from -3.92% to 7.31% [1]. In contrast, a 2012 study using the closely related Nifedipine-d6 as a SIL-IS reported a mean extraction recovery of 95.6% [2]. The use of a SIL-IS like Nifedipine d4 is expected to provide more consistent and robust method performance by better correcting for matrix effects, leading to narrower error ranges and higher recovery.

LC-MS/MS Method Validation Pharmacokinetics Internal Standard Selection

High Chemical and Isotopic Purity for Reproducible Analytical Workflows

Nifedipine d4 is commercially available with a guaranteed chemical purity of 96% (by HPLC) and an isotopic enrichment of 99 atom % D, as specified by C/D/N Isotopes Inc. . This is comparable to specifications from other suppliers, such as BOC Sciences which lists 96% purity by HPLC and 99 atom % D . This high level of isotopic purity is essential to minimize the contribution of the internal standard's signal to the analyte's (nifedipine) mass channel, thereby ensuring quantitative accuracy.

Stable Isotope-Labeled Internal Standard Isotopic Purity Method Reproducibility Quantitative Accuracy

Optimal Research and Bioanalytical Applications for Nifedipine d4 (CAS 1219798-99-8)


Reducing False Positives in Untargeted Dihydropyridine Metabolite Profiling

Based on evidence that a workflow incorporating Nifedipine d4 improved the true-positive metabolite discovery rate to 71.0%, this compound is best suited for research groups conducting untargeted metabolite profiling of nifedipine or related dihydropyridines in complex matrices like liver microsomes or plasma [1]. Its use in a modified two-dose-difference workflow with mass shift defect filtering provides a resource-efficient method to focus analytical efforts on high-confidence metabolites.

Ensuring Reliable Pharmacokinetic Data in Bioequivalence Studies

For pharmaceutical companies and CROs performing regulated bioequivalence studies of nifedipine formulations, Nifedipine d4 is a critical tool. The class of deuterated internal standards has been shown to achieve high mean extraction recoveries (e.g., 95.6% for Nifedipine-d6) [2]. Using Nifedipine d4 as a SIL-IS directly addresses the need for high accuracy and precision in quantifying nifedipine in human plasma, as required by FDA and EMA guidelines, thereby supporting robust regulatory submissions.

Enhancing Quantitative Accuracy in Clinical Drug-Drug Interaction (DDI) Studies

Clinical pharmacology labs investigating the impact of CYP3A4 inhibitors or inducers on nifedipine exposure can benefit from Nifedipine d4 as an internal standard. The high isotopic enrichment (99 atom % D) and mass difference ensure accurate quantification of low nifedipine plasma concentrations, which is essential for detecting subtle pharmacokinetic changes. This capability is vital for establishing safety and efficacy profiles in DDI studies.

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